molecular formula C13H15N3O2 B12115069 N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine

N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine

Cat. No.: B12115069
M. Wt: 245.28 g/mol
InChI Key: GYBCWRKRFZRUIM-UHFFFAOYSA-N
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Description

N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine is an organic compound that features a pyridine ring substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine typically involves the reaction of 3,4-dimethoxyaniline with 2,3-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Another compound with a pyridine ring and 3,4-dimethoxyphenyl group, used in nonlinear optical materials.

Uniqueness

N2-(3,4-dimethoxyphenyl)-2,3-Pyridinediamine is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-N-(3,4-dimethoxyphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3O2/c1-17-11-6-5-9(8-12(11)18-2)16-13-10(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

GYBCWRKRFZRUIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C=CC=N2)N)OC

Origin of Product

United States

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